molecular formula C12H18O2 B8630741 1-Tert-butyl-2-methoxymethoxybenzene CAS No. 261903-04-2

1-Tert-butyl-2-methoxymethoxybenzene

Cat. No.: B8630741
CAS No.: 261903-04-2
M. Wt: 194.27 g/mol
InChI Key: KSPFVLMFHMROSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Tert-butyl-2-methoxymethoxybenzene is a useful research compound. Its molecular formula is C12H18O2 and its molecular weight is 194.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

261903-04-2

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

1-tert-butyl-2-(methoxymethoxy)benzene

InChI

InChI=1S/C12H18O2/c1-12(2,3)10-7-5-6-8-11(10)14-9-13-4/h5-8H,9H2,1-4H3

InChI Key

KSPFVLMFHMROSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCOC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The following reaction was carried out in an efficient fume cupboard. To a solution of 2-tert-butylphenol (322 g, 2.1 moles) dissolved in 1.5 litres of degassed HPLC grade thf (tetrahydrofuran) in a flask fitted with an efficient condenser was added chunks of sodium (52 g, excess) and the reaction mix allowed to react for 3 hours then refluxed overnight to complete the reaction. A solution of MOMCl was formed in a 3 litre, 3 neck flask fitted with an efficient double surfaced condenser, pressure equalizing dropping funnel and a nitrogen inlet in a water bath at RT by the slow addition of AcCl (205 g, 2.6 moles) to dimethoxymethane (229 g, 3.0 moles) with a catalytic amount of ZnCl2 (2 g). Caution MOMCl is a known carcinogen and the reaction is exothermic!! After addition of the AcCl the reaction mixture is stirred for 30 minutes and the dropping funnel replaced with a septum. The thf solution of sodium phenolate added by cannula and the reaction mix stirred for 1 hour to complete the reaction. The reaction minx is deactivated by the addition of 500 mls of 2 M NaOH solution and stirring for a further 60 minutes to decompose excess MOMCl. Ether (500 mls) is added and the phases separated. The organic phase was washed with 3×500 mls of distilled water and dried over MgSO4, filtered and the ether removed on a Rota-Vap. The unreacted phenol was removed by passage through a basic alumina column using hexane as elutriation solvent. The recovered material (compound “5.1”) was purified by flash distillation under reduced pressure, 67–68° C. 0.4 mm Hg. Yield 287 g (74%). 1H-NMR (250 MHz, CDCl3) δ 1.420(s, 9H, C(CH3)3), 3.519(s, 3H, OMe), 5.253(s, 2H, OCH2O), 6.92–7.33(m, 4H, Ar—H).
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500 mL
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205 g
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229 g
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2 g
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500 mL
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Synthesis routes and methods II

Procedure details

Sodium hydride (214 g, 4.90 mol) and chloromethyl methyl ether (394 g, 4.90) were gradually added to a solution of 2-tert-butylphenol (700 g, 4.67 mol) in dimethylformamide (3000 ml) while cooling on ice and the mixture was stirred at 0° C. for 2 hours. The reaction mixture was poured into ice water and extracted with ethyl acetate, and then the organic layer was washed with water and brine in that order and dried over anhydrous magnesium sulfate. The organic layer was concentrated under reduced pressure and the residue was purified by silica gel column chromatography (solvent: n-hexane-ethyl acetate) to yield the title compound (1013 g) as a light yellow oil.
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214 g
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reactant
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394 g
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reactant
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700 g
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reactant
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3000 mL
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solvent
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ice water
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